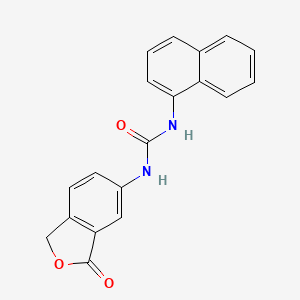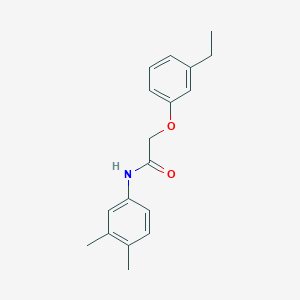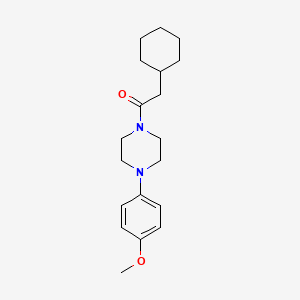
1-(2-fluorophenyl)-4-(3-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-4-(3-pyridinylmethyl)piperazine, also known as FPP, is a chemical compound that belongs to the piperazine family. FPP has been widely studied for its potential application in medicinal chemistry. The compound is known to have various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-(3-pyridinylmethyl)piperazine is not fully understood. However, it is believed that the compound works by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 1-(2-fluorophenyl)-4-(3-pyridinylmethyl)piperazine has been shown to bind to specific receptors in the brain, leading to the activation or inhibition of certain signaling pathways.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-(3-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects. The compound has been found to increase the levels of certain neurotransmitters in the brain, leading to improved mood and reduced anxiety. 1-(2-fluorophenyl)-4-(3-pyridinylmethyl)piperazine has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2-fluorophenyl)-4-(3-pyridinylmethyl)piperazine is its high potency, which allows for the use of lower doses in lab experiments. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 1-(2-fluorophenyl)-4-(3-pyridinylmethyl)piperazine is its potential toxicity, which requires careful handling and storage.
Future Directions
There are several future directions for the research on 1-(2-fluorophenyl)-4-(3-pyridinylmethyl)piperazine. One potential direction is the development of 1-(2-fluorophenyl)-4-(3-pyridinylmethyl)piperazine-based drugs for the treatment of various neurological and psychiatric disorders. Another direction is the investigation of the compound's potential as a therapeutic agent for pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-fluorophenyl)-4-(3-pyridinylmethyl)piperazine and its potential side effects.
In conclusion, 1-(2-fluorophenyl)-4-(3-pyridinylmethyl)piperazine is a promising chemical compound that has been extensively studied for its potential application in medicinal chemistry. The compound has various biochemical and physiological effects, making it a potential candidate for drug development. However, further research is needed to fully understand the mechanism of action of 1-(2-fluorophenyl)-4-(3-pyridinylmethyl)piperazine and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(2-fluorophenyl)-4-(3-pyridinylmethyl)piperazine involves the reaction of 2-fluoroaniline and 3-pyridinemethanol with piperazine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-(2-fluorophenyl)-4-(3-pyridinylmethyl)piperazine has been extensively studied for its potential application in medicinal chemistry. The compound has been investigated for its anti-inflammatory, analgesic, and antidepressant properties. 1-(2-fluorophenyl)-4-(3-pyridinylmethyl)piperazine has also been found to have potential as an antipsychotic and anxiolytic agent.
properties
IUPAC Name |
1-(2-fluorophenyl)-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3/c17-15-5-1-2-6-16(15)20-10-8-19(9-11-20)13-14-4-3-7-18-12-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLZCLRZWXJAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-(3-pyridinylmethyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5686314.png)


![cis-4-{[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]carbonyl}cyclohexanol](/img/structure/B5686338.png)

![9-(morpholin-4-ylcarbonyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686367.png)
![N-(2-methoxyethyl)-3-({1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5686378.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[4-(1H-pyrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686388.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5686396.png)
![N-(2-chlorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5686413.png)

